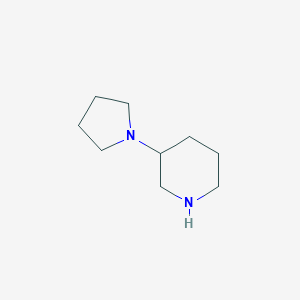

3-(Pyrrolidin-1-yl)piperidine

Description

3-(Pyrrolidin-1-yl)piperidine is a bicyclic amine consisting of a piperidine ring (six-membered) fused with a pyrrolidine moiety (five-membered). A simple and efficient synthesis method for this compound was reported by Smaliy et al. (2011), involving the cyclization of 3-chloropiperidine with pyrrolidine under alkaline conditions . Its structural flexibility allows for diverse applications in medicinal chemistry, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors.

Properties

IUPAC Name |

3-pyrrolidin-1-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRVXZMXCPNZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the known methods for synthesizing 3-(Pyrrolidin-1-yl)piperidine involves the exhaustive catalytic hydrogenation of pyrrolylpyridine. This process can be broken down into the following steps :

Condensation Reaction: 3-aminopyridine is condensed with 2,5-dimethoxytetrahydrofuran in the presence of acetic acid. The reaction mixture is refluxed for 12 hours, followed by cooling, neutralization, and extraction to yield pyrrolylpyridine.

Catalytic Hydrogenation: The pyrrolylpyridine is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. The reaction is carried out in methanol with the addition of hydrochloric acid to enhance the hydrogenation process. This results in the formation of this compound.

Industrial Production Methods

The industrial production of this compound typically involves scaling up the above-mentioned synthetic route. The use of palladium on carbon as a catalyst and the addition of hydrochloric acid are crucial for achieving high yields and purity. The process is optimized to ensure cost-effectiveness and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of different hydrogenated derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine or pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Hydrogenated derivatives with varying degrees of saturation.

Substitution: Functionalized derivatives with different substituents on the nitrogen atoms.

Scientific Research Applications

Medicinal Chemistry

The compound is extensively studied for its potential therapeutic effects. Its structural features suggest possible interactions with various biological targets, leading to applications in:

- CNS Disorders : Research indicates that 3-(Pyrrolidin-1-yl)piperidine may exhibit neuroactive properties, making it a candidate for treating conditions such as anxiety and depression .

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens, including bacteria and fungi, indicating potential for developing new antimicrobial agents .

- Antiviral Properties : Some derivatives have been evaluated for antiviral activity against viruses like HIV-1. Modifications to the core structure can enhance antiviral efficacy .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its two secondary amine functionalities allow for further functionalization through various chemical reactions such as:

- Alkylation

- Acylation

- Reductive Amination

These reactions facilitate the construction of complex nitrogen-containing molecules, including pharmaceuticals and agrochemicals .

Industrial Applications

In industrial settings, this compound is utilized in the production of various fine chemicals and pharmaceuticals. Its versatility makes it a useful tool for synthesizing diverse organic compounds .

Case Study 1: Neuroactive Properties

A study explored the neuroactive effects of this compound derivatives on neurotransmitter systems. The findings suggest that specific modifications to the compound can enhance its binding affinity to serotonin receptors, indicating potential applications in treating mood disorders .

Case Study 2: Antimicrobial Efficacy

Research conducted on several derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) that informs the design of more effective antimicrobial agents based on the pyrrolidine-piperidine framework .

Case Study 3: Antiviral Activity

In a study evaluating antiviral properties, derivatives of this compound were tested against HIV-1. Results indicated that certain modifications led to enhanced inhibitory effects on viral replication, showcasing the compound's potential in antiviral drug development .

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)piperidine involves its interaction with various molecular targets, including receptors and enzymes. The compound’s conformational rigidity allows it to fit into specific binding sites, modulating the activity of its targets. This can lead to various biological effects, such as altering neurotransmitter release or enzyme inhibition.

Comparison with Similar Compounds

Piperidine Derivatives with Pyrrolidine Substituents

3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)-pyridazine

This compound features a pyridazine core substituted with piperidine and pyrazole groups. Unlike 3-(pyrrolidin-1-yl)piperidine, the aromatic pyridazine ring enhances π-π stacking interactions, making it more suitable for binding to planar enzyme active sites. However, the absence of a fused bicyclic system reduces its conformational rigidity compared to the target compound .1-t-Butyldioxymethyl-4-methylpiperidine

A flavor-related piperidine derivative, this compound has a bulky t-butyldioxymethyl group at the 1-position and a methyl group at the 4-position. Its hydrophobicity and steric hindrance contrast with the smaller pyrrolidine substituent in this compound, which allows for better solubility and CNS penetration .

Pyrrolidine-Modified Piperidine Analogues

4-(Pyrrolidin-1-yl)-3-pyridinecarbonitrile (Compound 6a)

This pyridine derivative contains a pyrrolidine group at the 4-position and a nitrile functional group. The nitrile enhances electrophilicity, enabling covalent interactions with biological targets—a feature absent in this compound. However, the planar pyridine ring limits its ability to mimic the three-dimensional binding of the bicyclic target compound .- However, this modification may reduce binding affinity to sigma receptors, as seen in related compounds .

Pharmacologically Active Piperidine Derivatives

(+)-3-[3-Hydroxyphenyl]-N-(1-propyl)piperidine [(+)-3-PPP]

A sigma receptor ligand, this compound demonstrates how substituents on the piperidine ring influence receptor affinity. The hydroxylphenyl group provides strong hydrogen-bonding capabilities, while the N-propyl chain enhances selectivity. In contrast, this compound lacks such polar groups, suggesting broader but less specific receptor interactions .- 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine This TRK kinase inhibitor incorporates a difluorophenyl-pyrrolidine moiety. The fluorine atoms improve metabolic stability and binding affinity compared to the non-halogenated this compound, highlighting the importance of halogenation in drug design .

Structural and Functional Data Table

Key Research Findings

- Synthetic Accessibility : this compound is more straightforward to synthesize than halogenated or aromatic analogues (e.g., TRK inhibitors), which require multi-step functionalization .

- Pharmacological Flexibility : The compound’s bicyclic structure balances rigidity and flexibility, enabling interactions with diverse targets like sigma receptors and kinases .

- Substituent Effects : Adding polar groups (e.g., hydroxyl, nitrile) or halogens to piperidine derivatives can enhance target specificity but may reduce bioavailability compared to the unmodified this compound .

Biological Activity

3-(Pyrrolidin-1-yl)piperidine, a compound with the chemical formula C11H18N2, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyrrolidine group. This structural configuration enhances its interaction with various biological targets, particularly neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It acts as an agonist or antagonist at specific receptors, influencing neurotransmitter release and uptake. The compound's dual-ring structure allows it to interact effectively with both dopaminergic and serotonergic pathways, which are crucial in treating conditions such as depression and anxiety disorders.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

- Neuropharmacological Effects : The compound has been studied for its effects on central nervous system (CNS) activity, showing promise in alleviating symptoms associated with mood disorders.

- Antimicrobial Activity : Preliminary studies suggest potential antifungal properties against resistant strains of Candida auris, indicating its utility in infectious disease contexts .

- Anticancer Potential : Investigations into the compound's ability to inhibit cancer cell proliferation have shown encouraging results, particularly through mechanisms involving apoptosis induction .

Table 1: Summary of Biological Activities

Case Studies

-

Neuropharmacological Study :

In a study assessing the antidepressant-like effects of this compound, researchers found that administration led to significant reductions in despair behavior in rodent models. The compound's interaction with serotonin receptors was highlighted as a key mechanism for its efficacy. -

Antifungal Efficacy :

A series of derivatives based on piperidine were synthesized and tested against clinical isolates of Candida auris. Among them, those incorporating the this compound structure showed promising antifungal activity, suggesting that modifications can enhance efficacy against resistant strains . -

Anticancer Properties :

The compound was evaluated in vitro against various cancer cell lines, demonstrating the ability to induce cell cycle arrest and apoptosis. This effect was linked to the inhibition of specific kinases involved in cancer progression .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(pyrrolidin-1-yl)piperidine, and how do reaction conditions influence yield?

- Methodology : Multi-component reactions (e.g., involving cyclic amines, aldehydes, and alkynes) catalyzed by strong bases like DABCO (1,4-diazabicyclo[2.2.2]octane) are commonly employed. The basicity of the amine (e.g., pyrrolidine vs. piperidine) significantly impacts reactivity and yield, as weaker bases like morpholine result in lower efficiency. Optimization involves adjusting solvent polarity, temperature, and catalyst loading .

- Data Analysis : Compare yields under varying conditions (e.g., Table 1 in ). For example, pyrrolidine (pKb = 2.73) and piperidine (pKb = 2.88) achieve higher yields (~60-70%) than morpholine (pKb = 5.64, ~20%) due to their stronger nucleophilicity .

Q. What analytical techniques are recommended for characterizing this compound and verifying purity?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) is critical for structural confirmation, particularly to resolve signals from pyrrolidine and piperidine moieties. Mass spectrometry (MS) confirms molecular weight, while HPLC or GC-MS assesses purity (>95% typical for research-grade compounds) .

- Example : In Pfizer’s synthesis of similar piperidine derivatives, NMR data (δ 1.6–3.8 ppm for piperidine protons) and MS parent peaks (e.g., m/z 426.2) were used to validate structures .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use personal protective equipment (PPE: gloves, lab coats, goggles) and work in a fume hood. Avoid inhalation, skin contact, or ingestion, as analogous piperidine derivatives exhibit toxicity (e.g., H300-H313 hazard codes). Store in sealed containers under inert gas (e.g., N₂) at 2–8°C .

- Waste Management : Segregate waste and collaborate with certified disposal agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reactivity between pyrrolidine and piperidine derivatives during synthesis?

- Methodology : Perform kinetic experiments (e.g., rate measurements under varying pH/temperature) and computational modeling (DFT) to compare transition states. For example, notes unexplained reactivity differences despite similar basicity, suggesting steric or electronic factors (e.g., ring strain in pyrrolidine) may dominate .

- Data Interpretation : Correlate reaction rates with Hammett substituent constants or steric parameters (e.g., A-values) to isolate contributing factors.

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in pharmacological contexts?

- Methodology : Synthesize analogs with modifications to the pyrrolidine/piperidine scaffold (e.g., fluorination, methyl groups) and evaluate biological activity (e.g., kinase inhibition assays). For example, TRK kinase inhibitors with pyrrolidine-piperidine hybrids () show efficacy in cancer models, suggesting SAR studies should focus on substituent positioning and electronic effects .

- Experimental Design : Use high-throughput screening (HTS) and molecular docking to prioritize analogs for in vitro/in vivo testing.

Q. How can crystallography and spectroscopy resolve ambiguities in molecular conformation?

- Methodology : Single-crystal X-ray diffraction provides definitive bond lengths/angles, as demonstrated in for pyridine-piperidine hybrids. Pair with variable-temperature NMR to study dynamic effects (e.g., ring puckering) .

- Case Study : In , InChIKey and SMILES notations were used to validate the stereochemistry of a piperidine-oxazolidinone hybrid, highlighting the need for multi-technique validation .

Q. What computational approaches are suitable for predicting the environmental or metabolic fate of this compound?

- Methodology : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives or toxicity. Molecular dynamics (MD) simulations can predict interactions with metabolic enzymes (e.g., cytochrome P450) .

- Data Sources : Use PubChem or NIST databases ( ) for physicochemical parameters (logP, pKa) to refine predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.